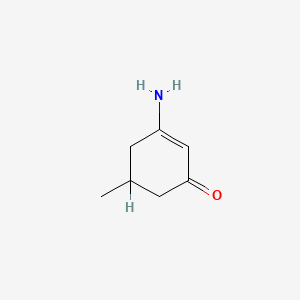

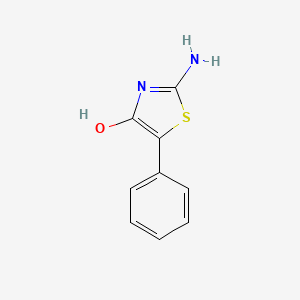

2-Amino-5-phenyl-1,3-thiazol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

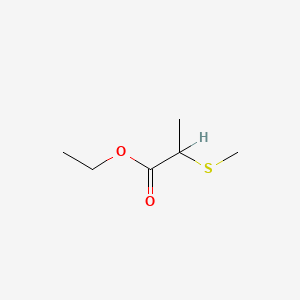

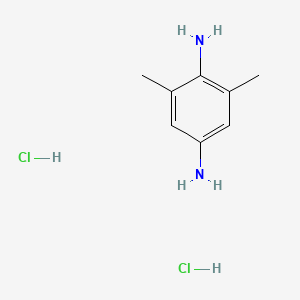

2-Amino-5-phenyl-1,3-thiazol-4-ol is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The presence of the amino group at the second position and a phenyl group at the fifth position are characteristic of this compound. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives, including those similar to 2-amino-5-phenyl-1,3-thiazol-4-ol, often involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by oxidative bond formation . Ultrasound-mediated one-pot synthesis methods have also been reported for the rapid and environmentally friendly production of thiazole derivatives . Additionally, the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring has been achieved, which can be further polymerized into novel polyimides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using X-ray diffraction methods. For instance, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, a closely related compound, has been determined, revealing that molecules form dimers through intermolecular hydrogen bonds . The structural geometry, including bond lengths and angles, has been corroborated by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions due to their reactive sites, such as the amino group. They can undergo further functionalization and form complex structures with potential biological activities. For example, the reaction of 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under phase transfer catalyst conditions has been reported to yield novel thiazole derivatives .

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. Novel polyimides derived from thiazole-containing monomers have shown good solubility in strong dipolar solvents, excellent thermal stability, and outstanding mechanical properties . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied using DFT, providing insights into the reactivity and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Microwave Irradiation in Synthesis

The derivatives of 2-amino-4-phenylthiazole, which are structurally related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, are of high scientific interest due to their broad spectrum of biological activity. A study explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation, indicating a method to overcome the disadvantage of long reaction times traditionally required in the synthesis of these derivatives (Khrustalev, 2009).

Anticancer Agents

Thiazole derivatives have shown promise as anticancer agents. A study on 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, a scaffold related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, revealed these compounds as novel tubulin polymerization inhibitors with significant growth inhibition activity on cancer cell lines and potential for in vivo efficacy (Romagnoli et al., 2012).

Microtubule Targeting Agents

Another study focused on 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, related to the compound of interest, as microtubule targeting agents. These compounds, especially those with an ethoxy group, showed significant activity against cancer cell lines, acting through the colchicine site of tubulin and leading to apoptosis and mitotic catastrophe as cell death mechanisms (Romagnoli et al., 2011).

Chemoselective Thionation-Cyclization

A method for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization was reported. This process involved highly functionalized enamides and led to products with diverse functionalities, demonstrating a versatile approach to thiazole derivatives synthesis (Kumar et al., 2013).

Adenosine Receptor Pharmacophore

Derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, a compound structurally similar to 2-Amino-5-phenyl-1,3-thiazol-4-ol, have been claimed as adenosine A3 and/or A2b receptor antagonists and inhibitors of TNF-a production, indicating potential therapeutic uses in treating asthma and COPD (2000).

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research on thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole, highlighted non-typical fluorescence effects and biological activity. This study provided insights into the spectroscopic and theoretical aspects of these compounds, their microbiological, and antioxidative potential, suggesting their use as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Hydrogen-Bonding Networks

An examination of the solid-state packing arrays and hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives provided insights into their molecular interactions. This study offers valuable information for the understanding of the structural and molecular properties of these compounds (Lynch et al., 2002).

Zukünftige Richtungen

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Eigenschaften

IUPAC Name |

2-amino-5-phenyl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOMNHLWRPCJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388797 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenyl-1,3-thiazol-4-ol | |

CAS RN |

98879-58-4 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.